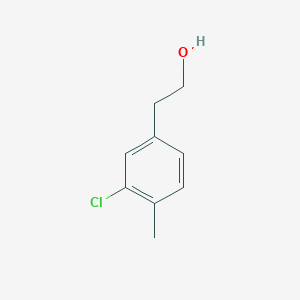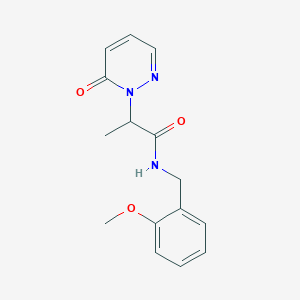
N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide, also known as MPOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPOB is a prodrug that is converted into a biologically active compound, MPOH, in vivo.
Scientific Research Applications
Antinociceptive Activity
- Antinociceptive Properties : A study by Doğruer et al. explored derivatives similar to N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide, specifically focusing on pyridazinone derivatives, for their antinociceptive activities. The findings suggest that certain derivatives exhibit significant antinociceptive effects, possibly more potent than aspirin in animal models. This suggests a potential application of N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antibacterial and Antifungal Agents
- Antibacterial Activity : Research by Eissa et al. involved the synthesis of (6-methoxy-2-naphthyl) propanamide derivatives, which demonstrated potent antibacterial activity against several bacterial strains, indicating the potential of N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide derivatives as novel antibacterial agents (Eissa, Farrag, Shawer, & Ammar, 2017).
- Antifungal Activity : Helal et al.'s study on the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives revealed significant antifungal activities against various strains, suggesting the utility of N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in developing antifungal drugs (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Cytotoxicity and Anticancer Studies
- Cytotoxicity and Anticancer Activity : A study on p-Methoxybenzyl-Substituted and Benzyl-Substituted N-Heterocyclic Carbene-Silver Complexes by Patil et al. assessed the cytotoxicity against cancer cell lines, suggesting that certain complexes exhibit notable cytotoxic effects, which could be leveraged for cancer therapy applications (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11(18-14(19)8-5-9-17-18)15(20)16-10-12-6-3-4-7-13(12)21-2/h3-9,11H,10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIOCEPTVPUGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)
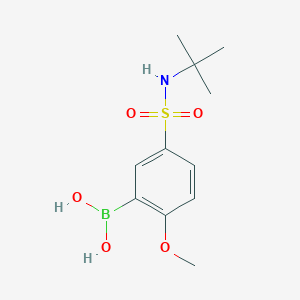
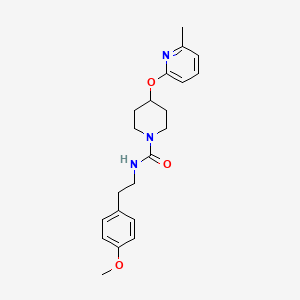
![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)
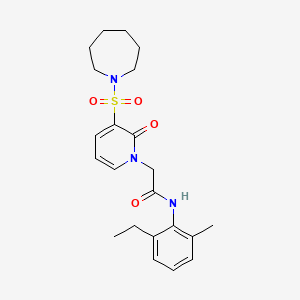
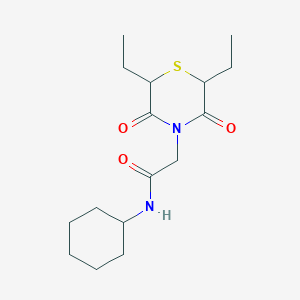
![6-methyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2699505.png)
![3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2699506.png)
![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)
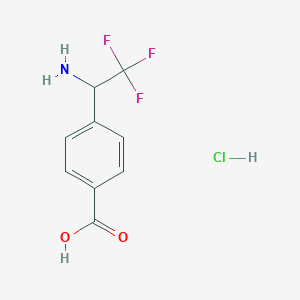
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2699511.png)
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)

